2-Bromo-3,5-dinitrotiofeno

Descripción general

Descripción

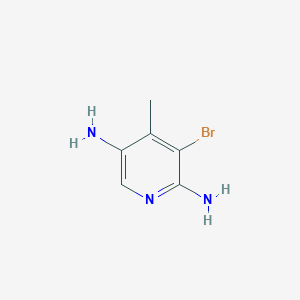

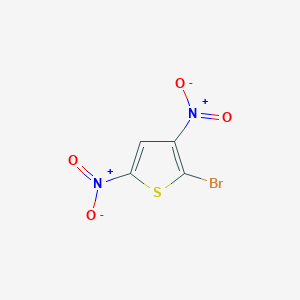

2-Bromo-3,5-dinitrothiophene (BDNT) is a compound that belongs to the family of nitrothiophene derivatives. It is a fully substituted thiophene unit with two electron-withdrawing nitro groups at 3,4-positions and a bromo functional group at the 2-position .

Synthesis Analysis

The synthesis of 2-Bromo-3,5-dinitrothiophene involves the nitration of 2-bromothiophene . The nitration protocols have been optimized to efficiently dinitrate 2,5-dihalothiophenes with yields of approximately 80–95% .

Molecular Structure Analysis

The molecular structure of 2-Bromo-3,5-dinitrothiophene has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .

Chemical Reactions Analysis

The rates of anilino-debromination of 2-Bromo-3,5-dinitrothiophene by some ortho-substituted anilines have been measured in methanol . The kinetic results have been treated according to the multiparameter analysis of ortho-effects proposed by Fujita and Nishioka .

Physical and Chemical Properties Analysis

BDNT is a yellow crystalline solid with a melting point of 117-118°C. It has a density of 2.09 g/cm3 and is insoluble in water. It is slightly soluble in ethanol, acetone, and benzene. BDNT is a nitro compound and is explosive in nature. It is photosensitive and can undergo photodecomposition under UV light.

Aplicaciones Científicas De Investigación

Síntesis y Caracterización Estructural

“2-Bromo-3,5-dinitrotiofeno” es un compuesto importante utilizado en la síntesis y caracterización estructural de 2,5-dihalo-3,4-dinitrotiofenos . Se sintetiza utilizando nuevos protocolos de nitración, y los productos resultantes cristalizan fácilmente, lo que permite su caracterización mediante cristalografía de rayos X .

Precursor a Sistemas Poliméricos de Banda Gap Baja

“this compound” se ha convertido en un precursor importante para una variedad de sistemas poliméricos de banda gap baja . En algunos casos, las funcionalidades de bromo se utilizan simplemente como grupos bloqueadores para permitir la nitración en las posiciones β .

Funcionalización a través del Acoplamiento Aril-Aril

Los grupos bromo en “this compound” permiten una mayor funcionalización a través del acoplamiento aril-aril para producir arquitecturas copolímericas más complejas .

Química Industrial y Ciencia de Materiales

Los derivados del tiofeno, como “this compound”, se utilizan en química industrial y ciencia de materiales como inhibidores de la corrosión .

Semiconductores Orgánicos

Las moléculas mediadas por tiofeno, incluyendo “this compound”, tienen un papel destacado en el avance de los semiconductores orgánicos .

Transistores de Efecto de Campo Orgánicos (OFET) y Diodos Orgánicos Emisores de Luz (OLED)

Las moléculas con el sistema de anillo de tiofeno, como “this compound”, se utilizan en la fabricación de transistores de efecto de campo orgánicos (OFET) y diodos orgánicos emisores de luz (OLED) .

Protocolo Verde para la Reacción SNAr

“this compound” se utiliza en un protocolo verde eficiente y rápido para la reacción SNAr con aminas y tiofenoles utilizando calentamiento por microondas .

Cinética de las Reacciones

Se ha estudiado la cinética de las reacciones de “this compound” con anilinas meta y para-sustituidas en metanol .

Safety and Hazards

Direcciones Futuras

2-Bromo-3,5-dinitrothiophene has shown a wide range of biological activities, with it showing the highest activity against all three organisms E. coli, M. luteus, and A. niger . It has become an important precursor to a variety of low band gap polymeric systems . The synthesized products show very interesting morphological features (microporous tube) towards privileged nanotechnology .

Mecanismo De Acción

Target of Action

The primary targets of 2-Bromo-3,5-dinitrothiophene are intracellular thiols . These are sulfur-containing compounds found within cells that play a crucial role in various cellular processes, including detoxification, enzyme activity regulation, and cellular signaling .

Mode of Action

2-Bromo-3,5-dinitrothiophene interacts with its targets through a process known as nucleophilic attack . This involves the intracellular thiols attacking the 2-position of the heterocyclic ring of the compound, leading to the displacement of the bromine atom . This interaction results in changes to the cellular environment and can affect the function of the cell .

Biochemical Pathways

It is known that the compound’s interaction with intracellular thiols can disrupt normal cellular processes . The disruption of these processes can lead to a wide range of effects, depending on the specific pathways involved .

Pharmacokinetics

The compound’s interaction with intracellular thiols suggests that it is able to penetrate cellular membranes and distribute within the cell . The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

The result of 2-Bromo-3,5-dinitrothiophene’s action is the inhibition of the growth of certain organisms. Studies have shown that the compound displays a wide range of activities, with the highest activity observed against E. coli, M. luteus, and A. niger .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3,5-dinitrothiophene. For example, the compound’s efficacy can be affected by the presence of other compounds in the environment that can compete with it for interaction with intracellular thiols . Additionally, certain environmental conditions may affect the stability of the compound, potentially altering its effectiveness .

Análisis Bioquímico

Biochemical Properties

2-Bromo-3,5-dinitrothiophene plays a significant role in biochemical reactions due to its reactive bromine and nitro groups. These functional groups allow the compound to participate in various chemical reactions, including nucleophilic substitution and reduction reactions. In biochemical contexts, 2-Bromo-3,5-dinitrothiophene interacts with enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with intracellular thiols, leading to the displacement of the bromine atom. This interaction is crucial for its biological activity, as it can inhibit the growth of certain microorganisms by disrupting their metabolic processes .

Cellular Effects

The effects of 2-Bromo-3,5-dinitrothiophene on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Bromo-3,5-dinitrothiophene can inhibit the growth of bacteria such as Escherichia coli and Micrococcus luteus by interfering with their metabolic pathways . Additionally, it can form complexes with cellular components, leading to changes in gene expression and disruption of normal cellular functions.

Molecular Mechanism

At the molecular level, 2-Bromo-3,5-dinitrothiophene exerts its effects through several mechanisms. One of the primary mechanisms involves the nucleophilic attack by intracellular thiols at the 2-position of the thiophene ring, resulting in the displacement of the bromine atom . This reaction leads to the formation of reactive intermediates that can interact with various biomolecules, including enzymes and proteins. These interactions can result in enzyme inhibition or activation, ultimately affecting cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-3,5-dinitrothiophene can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that 2-Bromo-3,5-dinitrothiophene is relatively stable under controlled conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities . Long-term exposure to 2-Bromo-3,5-dinitrothiophene in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of 2-Bromo-3,5-dinitrothiophene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity, by inhibiting the growth of harmful microorganisms . At higher doses, 2-Bromo-3,5-dinitrothiophene can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels.

Metabolic Pathways

2-Bromo-3,5-dinitrothiophene is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can undergo reduction reactions, where the nitro groups are converted to amino groups, leading to the formation of different metabolites . These metabolic transformations can affect the overall metabolic flux and levels of specific metabolites within the cell. The interactions with enzymes involved in these pathways are crucial for understanding the compound’s biological activity.

Transport and Distribution

The transport and distribution of 2-Bromo-3,5-dinitrothiophene within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions are essential for determining the compound’s bioavailability and overall effectiveness in biological systems.

Subcellular Localization

The subcellular localization of 2-Bromo-3,5-dinitrothiophene is determined by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization is important for elucidating the compound’s activity and function within the cell.

Propiedades

IUPAC Name |

2-bromo-3,5-dinitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrN2O4S/c5-4-2(6(8)9)1-3(12-4)7(10)11/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCDWPFRFHFXLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1[N+](=O)[O-])Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380800 | |

| Record name | 2-bromo-3,5-dinitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2160-38-5 | |

| Record name | 2-bromo-3,5-dinitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-bromo-3,5-dinitrothiophene particularly reactive in nucleophilic aromatic substitution reactions?

A1: The high reactivity of 2-bromo-3,5-dinitrothiophene stems from the presence of two strongly electron-withdrawing nitro groups (NO2) at the 3 and 5 positions of the thiophene ring. These groups create an electron-deficient ring system, making it highly susceptible to attack by nucleophiles. This effect is further enhanced by the presence of bromine (Br) at the 2 position, which acts as a good leaving group. Studies have shown [, ] that 2-bromo-3,5-dinitrothiophene exhibits strong antimicrobial activity, likely due to its reactivity with nucleophilic thiol groups present in essential enzymes of microorganisms.

Q2: Can you elaborate on the mechanism of nucleophilic aromatic substitution (SNAr) involving 2-bromo-3,5-dinitrothiophene? Is it a concerted or stepwise process?

A2: While traditionally considered a concerted process, recent research using the novel Reactive Internal Reaction Coordinate (RIRC) technique on the reaction of 2-bromo-3,5-dinitrothiophene with piperidine suggests a more nuanced view []. While the overall reaction appears concerted based on energy profiles, the RIRC analysis identified a "Hidden Reaction Intermediate" (HRI). This HRI exhibits characteristics of a zwitterionic species, indicating a stepwise mechanism where the nucleophile adds to the ring before bromide departure.

Q3: How does the presence of a methyl group at the 4-position of the thiophene ring affect the reactivity of 2-bromo-3,5-dinitrothiophene?

A3: Research comparing the reactivity of 2-bromo-3,5-dinitrothiophene with its 4-methyl derivative found that the presence of the methyl group at the 4-position does not significantly hinder the reaction rate []. This finding is particularly interesting as it suggests the absence of secondary steric effects in nucleophilic substitutions on thiophene rings, defying expectations based on traditional molecular models.

Q4: What is the significance of studying the kinetics of reactions involving 2-bromo-3,5-dinitrothiophene with different anilines?

A4: Investigating the kinetics of reactions between 2-bromo-3,5-dinitrothiophene and various meta- and para-substituted anilines provides valuable insight into the factors influencing SNAr reactions [, ]. By analyzing reaction rates with different substituents on the aniline ring, researchers can apply tools like the Hammett and Ingold-Yukawa-Tsuno equations to understand the electronic effects governing these reactions. This knowledge can then be used to predict reactivity patterns for similar systems and design more efficient synthetic strategies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(3-fluorobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide](/img/structure/B1621019.png)

![4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B1621021.png)

![3-[(3,4-Dimethylphenyl)amino]propanenitrile](/img/structure/B1621026.png)

![3-({[2-(Trifluoromethyl)anilino]carbothioyl}amino)propanoic acid](/img/structure/B1621029.png)

![1-[3-(Methylthio)phenyl]-2-thiourea](/img/structure/B1621030.png)